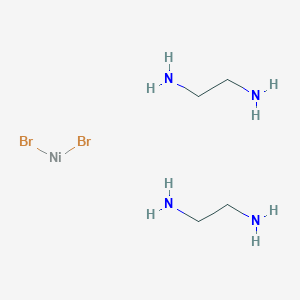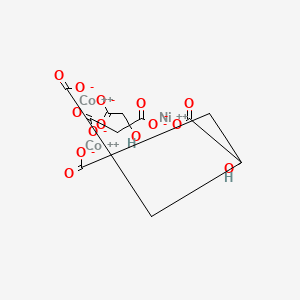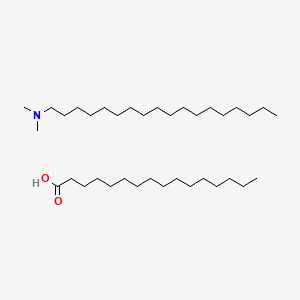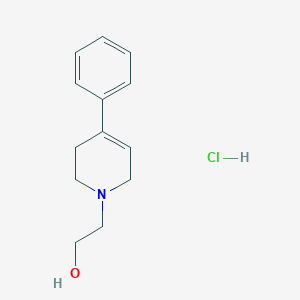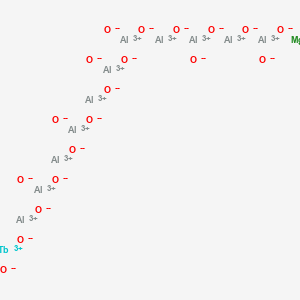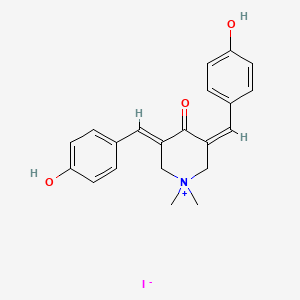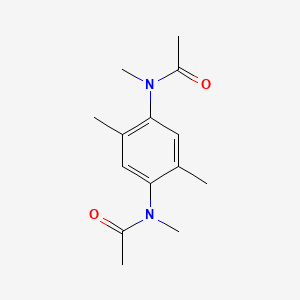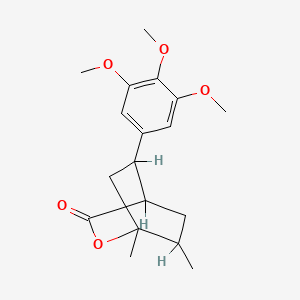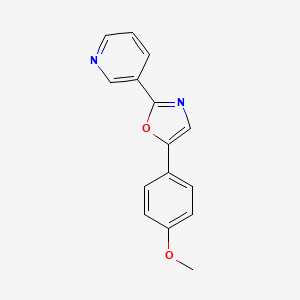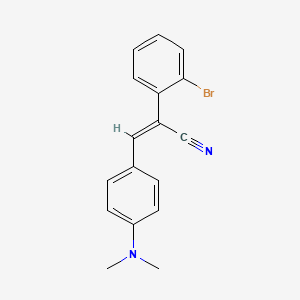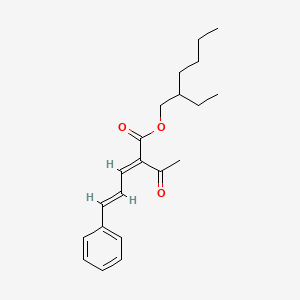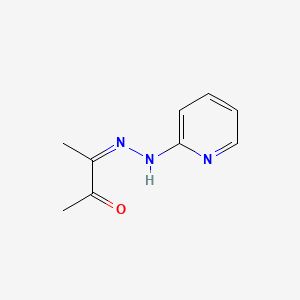
Biacetyl mono(2-pyridyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biacetyl mono(2-pyridyl)hydrazone is a chemical compound known for its utility in analytical chemistry, particularly in the spectrophotometric determination of metal ions such as zinc and cobalt . This compound forms colored complexes with metal ions, making it valuable for quantitative analysis in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biacetyl mono(2-pyridyl)hydrazone can be synthesized through the reaction of biacetyl with 2-pyridylhydrazine. The reaction typically occurs in an ethanol medium under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Biacetyl mono(2-pyridyl)hydrazone undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as zinc and cobalt.
Oxidation and Reduction: Can participate in redox reactions depending on the reaction environment.
Substitution: Reacts with other chemical species to form substituted derivatives.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., zinc sulfate) in a buffered solution (e.g., borate buffer at pH 10) with ethanol as a solvent.
Oxidation and Reduction: Requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Metal Complexes: Colored complexes with metal ions, such as yellow zinc complexes.
Oxidized or Reduced Derivatives: Depending on the specific redox reaction conditions.
Substituted Hydrazones: Products with different functional groups replacing hydrogen atoms on the hydrazone moiety.
Aplicaciones Científicas De Investigación
Biacetyl mono(2-pyridyl)hydrazone has a wide range of applications in scientific research:
Analytical Chemistry: Used as a chromogenic reagent for the spectrophotometric determination of metal ions.
Biological Studies: Investigated for its potential interactions with biological molecules and metal ions in biological systems.
Pharmaceutical Analysis: Applied in the determination of metal content in pharmaceutical formulations.
Environmental Monitoring: Utilized in the analysis of metal ions in water samples and other environmental matrices.
Mecanismo De Acción
The mechanism by which biacetyl mono(2-pyridyl)hydrazone exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its nitrogen atoms. This coordination results in a change in the electronic structure of the metal ion, leading to the formation of colored complexes that can be detected spectrophotometrically .
Comparación Con Compuestos Similares
Similar Compounds
Diacetyl mono(2-pyridyl)hydrazone: Similar structure but with two acetyl groups.
Biacetyl bis(2-pyridyl)hydrazone: Contains two pyridylhydrazone moieties.
2,2’-Bipyridyl: A related ligand with two pyridine rings.
Uniqueness
Biacetyl mono(2-pyridyl)hydrazone is unique due to its high sensitivity and selectivity for metal ions like zinc and cobalt . Its ability to form stable, colored complexes under mild conditions makes it particularly valuable for analytical applications.
Propiedades
Número CAS |
74158-10-4 |
|---|---|
Fórmula molecular |
C9H11N3O |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C9H11N3O/c1-7(8(2)13)11-12-9-5-3-4-6-10-9/h3-6H,1-2H3,(H,10,12)/b11-7- |
Clave InChI |
MPDAGURABXSTPW-XFFZJAGNSA-N |
SMILES isomérico |
C/C(=N/NC1=CC=CC=N1)/C(=O)C |
SMILES canónico |
CC(=NNC1=CC=CC=N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


